molecular formula C30H46O4 B8236152 16+/--Hydroxydehydrotrametenolic acid

16+/--Hydroxydehydrotrametenolic acid

Cat. No.: B8236152
M. Wt: 470.7 g/mol
InChI Key: XSLKAKROJKMHIT-UHFFFAOYSA-N
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Description

16α-Hydroxydehydrotrametenolic acid is a triterpenoid acid derived from the mycelium of the fungus Poria cocos. This compound is known for its biological activity and potential therapeutic applications. It is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate .

Preparation Methods

16α-Hydroxydehydrotrametenolic acid is typically obtained through the fermentation of Poria cocos mycelium. The compound can be extracted and purified using various chromatographic techniques. Industrial production methods involve large-scale fermentation processes followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

16α-Hydroxydehydrotrametenolic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like acids or bases. Major products formed from these reactions include various derivatives of the original compound, such as acetylated or methylated forms .

Scientific Research Applications

16α-Hydroxydehydrotrametenolic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research has shown that 16α-Hydroxydehydrotrametenolic acid can inhibit the activation of T cells by preventing the production of interleukin-2, which is necessary for T cell proliferation. .

    Industry: It is used in the development of pharmaceuticals and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of 16α-Hydroxydehydrotrametenolic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of T cell activation by preventing the production of interleukin-2. This inhibition occurs through the modulation of signaling pathways that are crucial for T cell proliferation and activation .

Comparison with Similar Compounds

16α-Hydroxydehydrotrametenolic acid can be compared with other similar triterpenoid acids, such as:

  • Dehydrotrametenolic acid
  • Pachymic acid
  • Poricoic acid A
  • Poricoic acid B

These compounds share similar structural features and biological activities but differ in their specific molecular interactions and therapeutic potentials. 16α-Hydroxydehydrotrametenolic acid is unique in its potent inhibitory effects on T cell activation, making it a valuable compound for immunological research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKAKROJKMHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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